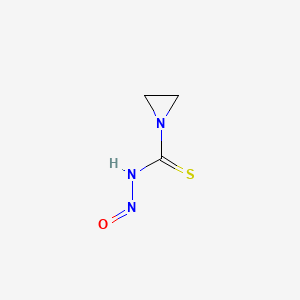

N-Nitroso-1-aziridinecarbothioamide

Description

N-Nitroso-1-aziridinecarbothioamide is a nitrosated derivative of the heterocyclic amine 1-aziridinecarbothioamide. As an N-nitroso compound, it contains the characteristic nitroso (-N=O) group bonded to a nitrogen atom within a strained aziridine ring (a three-membered cyclic amine) and a thioamide (-C(=S)-NH₂) substituent.

Properties

CAS No. |

62724-30-5 |

|---|---|

Molecular Formula |

C3H5N3OS |

Molecular Weight |

131.16 g/mol |

IUPAC Name |

N-nitrosoaziridine-1-carbothioamide |

InChI |

InChI=1S/C3H5N3OS/c7-5-4-3(8)6-1-2-6/h1-2H2,(H,4,7,8) |

InChI Key |

CAGOZADTYXCILJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=S)NN=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares N-Nitroso-1-aziridinecarbothioamide with key analogs:

Key Observations :

- Ring Size and Strain : The aziridine ring (3-membered) in this compound confers greater ring strain compared to 4-membered (azetidine) or 5-membered (thiazolidine) analogs, likely enhancing its reactivity in nucleophilic or ring-opening reactions .

- Functional Groups : The thioamide group distinguishes it from analogs like N-Nitroso-L-azetidine-2-carboxylic acid (carboxylic acid) and N-Nitrosothiazolidine (sulfur-containing ring), influencing solubility and stability .

Toxicity and Carcinogenicity

N-Nitroso compounds are potent carcinogens in animal models, with evidence linking prenatal exposure to brain tumors in humans . While specific data on this compound is scarce, its structural similarity to regulated nitrosamines suggests comparable risks:

Q & A

Q. What are the validated analytical methods for detecting N-Nitroso-1-aziridinecarbothioamide in pharmaceutical matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting trace levels of N-nitroso compounds. Use deuterated internal standards (e.g., N-Nitrosodiethyl-d10-amine) to improve accuracy via isotope dilution . Method validation must follow EMA/FDA guidelines, including parameters like specificity, linearity (1–100 ng/mL range), precision (RSD <15%), and limits of detection (LOD ≤1 ng/g) . Certified reference materials (CRMs) meeting USP/EMA standards are critical for calibration .

Q. How is this compound synthesized, and what are its key stability considerations?

Methodological Answer: Synthesis involves nitrosation of the parent aziridinecarbothioamide using sodium nitrite under acidic conditions (pH 2–3) at 0–5°C to minimize side reactions . Stability is pH- and temperature-dependent: store at ≤-20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) should confirm degradation pathways, with LC-MS monitoring for nitroso group loss or ring-opening byproducts .

Q. What regulatory thresholds apply to this compound in pharmaceuticals?

Methodological Answer: The EMA and FDA enforce a permissible daily exposure (PDE) limit of 26.5 ng/day for most nitrosamines. For method development, ensure a limit of quantification (LOQ) ≤30% of the PDE. Batch-specific risk assessments must identify precursors (e.g., secondary amines) and nitrosating agents (e.g., nitrites) in API synthesis .

Q. How are reference standards for this compound characterized?

Methodological Answer: CRMs require multi-technique characterization:

Q. What are the primary degradation pathways of this compound under stress conditions?

Methodological Answer: Hydrolytic degradation dominates in aqueous media (t½ = 72 h at pH 7.4, 25°C), releasing nitric oxide and regenerating the parent amine. Oxidative pathways (e.g., peroxide exposure) cleave the aziridine ring, forming sulfonic acid derivatives. Use forced degradation studies (0.1 M HCl/NaOH, 3% H₂O₂) with LC-HRMS to identify major impurities .

Advanced Research Questions

Q. How can contradictions in stability data across different experimental models be resolved?

Methodological Answer: Conflicting data often arise from matrix effects (e.g., excipients in tablets vs. pure API). Apply orthogonal methods:

Q. What experimental designs assess in vivo nitrosation of 1-aziridinecarbothioamide precursors?

Methodological Answer: Simulate gastric nitrosation:

- In vitro : Incubate precursor (1 mM) with nitrite (2 mM) at pH 2.0 (37°C, 2 h). Quantify nitroso product via LC-MS/MS .

- In vivo (rodent) : Administer ¹³C-labeled precursor + NaNO₂, then analyze plasma/tissues for ¹³C-nitroso compound using accelerator MS . Adjust for interspecies differences (e.g., gastric pH, microbiota).

Q. How can conflicting analytical results between LC-MS and GC-MS methods be reconciled?

Methodological Answer: Discrepancies often stem from thermal lability (GC-MS) or ionization suppression (LC-MS):

Q. What strategies mitigate this compound formation during API synthesis?

Methodological Answer: Implement Quality by Design (QbD) controls:

Q. How do structural modifications influence the carcinogenic potency of this compound analogs?

Methodological Answer: Conduct SAR studies using Ames II assays and transgenic rodent models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.